molecular formula C25H50INO3 B018969 9-Iodostearyl carnitine CAS No. 104855-15-4

9-Iodostearyl carnitine

Cat. No. B018969
M. Wt: 553.6 g/mol
InChI Key: DFLICWRDAYKGDE-UHFFFAOYSA-N
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Description

9-Iodostearyl carnitine is a derivative of carnitine . Carnitine is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria . It transports long-chain fatty acids from the cytosol into mitochondria to be oxidized for free energy production, and also participates in removing products of metabolism from cells .


Synthesis Analysis

The synthesis of carnitine involves the substrate TML (6-N-trimethyllysine), which is derived from the methylation of the amino acid lysine . The process involves a cascade of enzymes from N. crassa into E. coli, enabling biotransformation of TML to L-carnitine . The engineered E. coli strain produced L-carnitine from supplemented L-Nε-trimethyllysine in a whole cell biotransformation .


Molecular Structure Analysis

The molecular structure of carnitine (C7H15NO3, MW = 161.2 g/mol) is a zwitterion, due to positively charged quaternary ammonium groups and carboxylate, and it dissolves easily in water at a temperature of 20 °C .


Chemical Reactions Analysis

Carnitine plays a critical role in energy production. It acts as a carrier for the transport of activated long-chain fatty acids from the cytosol to mitochondria where β-oxidation takes place . After activation of fatty acids with a CoA group, the formed acyl-CoA units are converted into carnitine esters .

Future Directions

The potential use of radiolabeled 9- or 10-mono-iodostearyl carnitine as a perfusion and metabolic imaging agent for the heart has been evaluated .

properties

IUPAC Name

3-(9-iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48INO4/c1-5-6-7-8-9-11-14-17-22(26)18-15-12-10-13-16-19-25(30)31-23(20-24(28)29)21-27(2,3)4/h22-23H,5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEGTLBYXSAIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909249
Record name 3-[(9-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Iodostearyl carnitine

CAS RN

104855-15-4
Record name 9-Iodostearyl carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(9-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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